molecular formula C23H21ClN2O B1163288 5-chloro THJ 018

5-chloro THJ 018

Cat. No.: B1163288
M. Wt: 376.9
InChI Key: KLRDJQQYGMTILS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro THJ 018 is an analytical reference standard that is structurally classified as a synthetic cannabinoid. The physiological and toxicological properties of this compound have not been determined. This product is intended for research and forensic applications.

Properties

Molecular Formula

C23H21ClN2O

Molecular Weight

376.9

InChI

InChI=1S/C23H21ClN2O/c24-15-6-1-7-16-26-21-14-5-4-12-20(21)22(25-26)23(27)19-13-8-10-17-9-2-3-11-18(17)19/h2-5,8-14H,1,6-7,15-16H2

InChI Key

KLRDJQQYGMTILS-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CC2=C1C=CC=C2)C3=NN(CCCCCCl)C4=C3C=CC=C4

Synonyms

5-chloropentyl JWH 018 indazole analog; THJ 018 chloro analog

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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